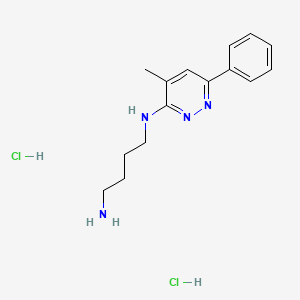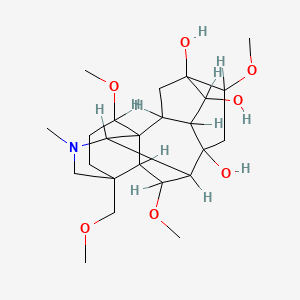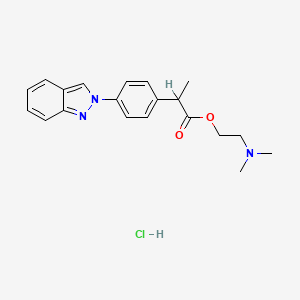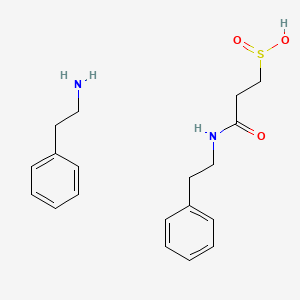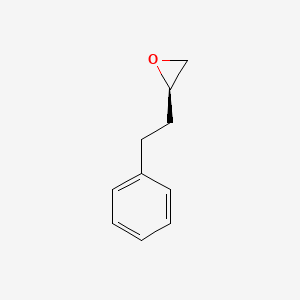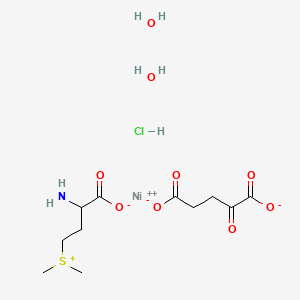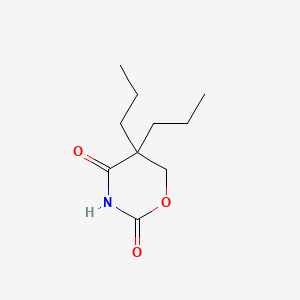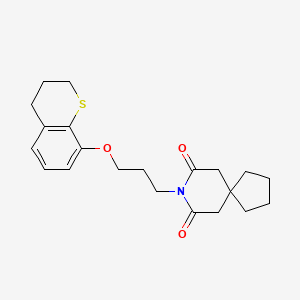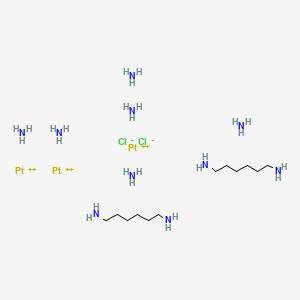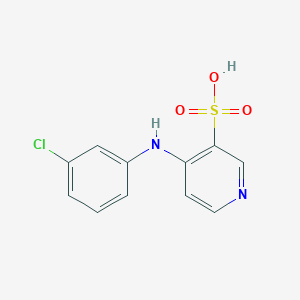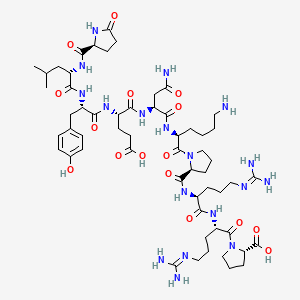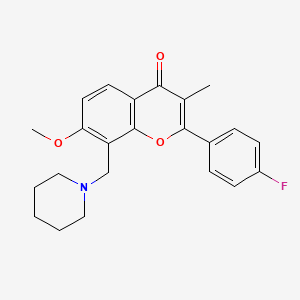
Flavone, 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- is a synthetic flavone derivative. Flavones are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties . This particular compound is of interest due to its unique structural modifications, which may enhance its biological activity and specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of flavones typically involves the cyclization of 2’-hydroxychalcones. For the synthesis of 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-flavone, a common approach is the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method is efficient and allows for the introduction of various substituents on the flavone skeleton. The reaction conditions often involve the use of oxidants and additives to facilitate the cyclization process.
Industrial Production Methods
Industrial production of flavones, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the palladium(II)-catalyzed method makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of flavanones to flavones.
Reduction: Reduction of the carbonyl group to form flavanols.
Substitution: Introduction of different substituents on the flavone ring.
Common Reagents and Conditions
Oxidation: Strong oxidants like iodine (I2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include different flavone derivatives with varying biological activities
Wissenschaftliche Forschungsanwendungen
Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is associated with various cancers . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone
- Tetra methoxy flavone
Uniqueness
The presence of the piperidinomethyl group in 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-flavone distinguishes it from other flavone derivatives. This modification enhances its solubility, bioavailability, and specificity towards certain biological targets, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
86073-58-7 |
|---|---|
Molekularformel |
C23H24FNO3 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C23H24FNO3/c1-15-21(26)18-10-11-20(27-2)19(14-25-12-4-3-5-13-25)23(18)28-22(15)16-6-8-17(24)9-7-16/h6-11H,3-5,12-14H2,1-2H3 |
InChI-Schlüssel |
DCJJYIMYIJXFPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


